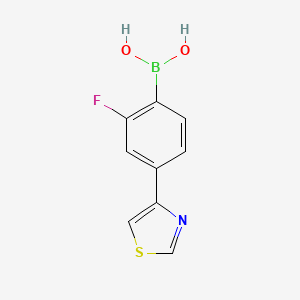
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes the iridium- or rhodium-catalyzed C-H bond borylation . These reactions typically require mild conditions and are highly efficient.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its scalability, mild reaction conditions, and high yield .
化学反応の分析
Types of Reactions
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can modify the pyridine ring or the piperidine moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
科学的研究の応用
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and widely used in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-methylpyridine-4-boronic acid pinacol ester
- 2-Propionamidopyridine-4-boronic acid pinacol ester
- 2-Morpholinopyridine-4-boronic acid pinacol ester
Uniqueness
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a piperidine ring with a pyridine ring and a boronic acid group. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and medicinal chemistry .
特性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC名 |
[2-(2-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9,15-16H,2-4,7H2,1H3 |
InChIキー |
RDEILAYFOQKEIN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2CCCCC2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)

![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)

![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089733.png)
![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
